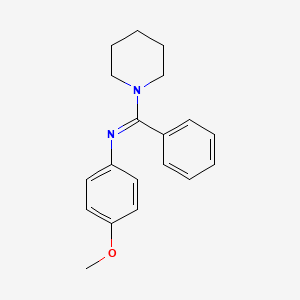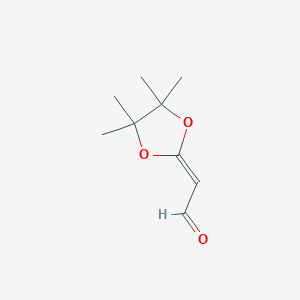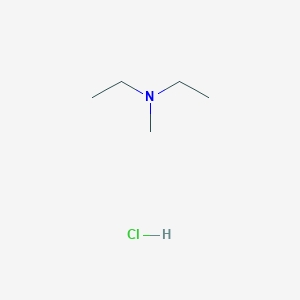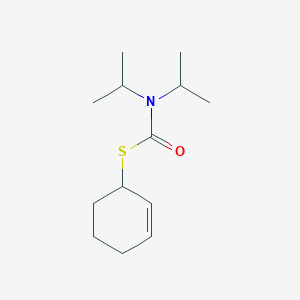![molecular formula C21H30ClNO3 B14662764 1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German] CAS No. 37013-32-4](/img/structure/B14662764.png)
1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid is an organic compound that belongs to the class of tertiary amines. This compound is characterized by the presence of a dimethylamino group, two methoxyphenyl groups, and a pentanol backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pentanol Backbone: Starting with a suitable pentane derivative, the backbone can be constructed through a series of reactions such as alkylation or reduction.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Addition of Dimethylamino Group: The dimethylamino group can be added through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow systems might be used.
Purification Steps: Techniques such as crystallization, distillation, and chromatography would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or primary alcohols.
Substitution Products: Various substituted amines.
Scientific Research Applications
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-butan-3-ol hydrochlorid
- 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-hexan-3-ol hydrochlorid
Uniqueness
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two methoxyphenyl groups and a dimethylamino group provides a unique combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
37013-32-4 |
|---|---|
Molecular Formula |
C21H30ClNO3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-(dimethylamino)-2,3-bis(4-methoxyphenyl)pentan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-6-21(23,17-9-13-19(25-5)14-10-17)20(15-22(2)3)16-7-11-18(24-4)12-8-16;/h7-14,20,23H,6,15H2,1-5H3;1H |
InChI Key |
WANUHSVRDRHEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)(C(CN(C)C)C2=CC=C(C=C2)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


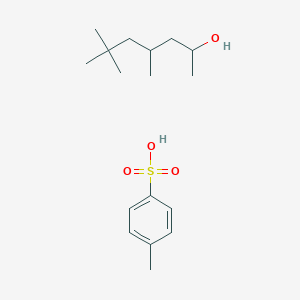
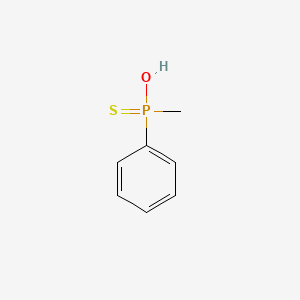
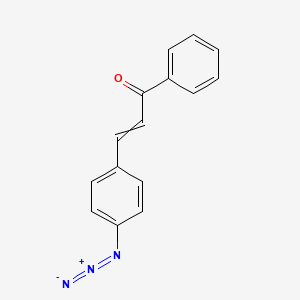
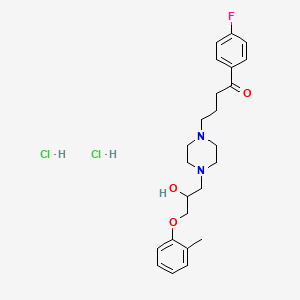
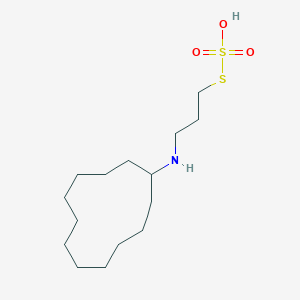
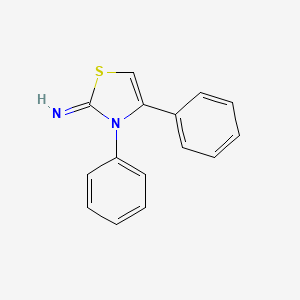
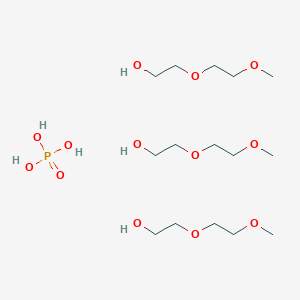
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
